molecular formula C30H30 B13960169 1,3,5-Tris(4-ethylphenyl)benzene CAS No. 55255-72-6

1,3,5-Tris(4-ethylphenyl)benzene

Cat. No.: B13960169
CAS No.: 55255-72-6
M. Wt: 390.6 g/mol
InChI Key: BUYBVSFUTSYONA-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-ethylphenyl)benzene: is an organic compound with the molecular formula C30H30 . It is a derivative of benzene, where three hydrogen atoms are replaced by three 4-ethylphenyl groups. This compound is known for its symmetrical structure and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(4-ethylphenyl)benzene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses 4-ethylphenylboronic acid and 1,3,5-tribromobenzene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar coupling reactions but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(4-ethylphenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,5-Tris(4-ethylphenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(4-ethylphenyl)benzene involves its interaction with various molecular targets. Its symmetrical structure allows for uniform distribution of electronic properties, making it an effective component in electronic devices. In biological systems, it can interact with proteins and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(4-methylphenyl)benzene
  • 1,3,5-Tris(4-ethylphenyl)benzene
  • 1,3,5-Tris(4-aminophenyl)benzene

Uniqueness

This compound is unique due to its ethyl substituents, which provide distinct electronic and steric properties compared to its methyl and amino analogs. These properties make it particularly useful in applications requiring specific electronic characteristics and molecular interactions .

Properties

CAS No.

55255-72-6

Molecular Formula

C30H30

Molecular Weight

390.6 g/mol

IUPAC Name

1,3,5-tris(4-ethylphenyl)benzene

InChI

InChI=1S/C30H30/c1-4-22-7-13-25(14-8-22)28-19-29(26-15-9-23(5-2)10-16-26)21-30(20-28)27-17-11-24(6-3)12-18-27/h7-21H,4-6H2,1-3H3

InChI Key

BUYBVSFUTSYONA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)CC)C4=CC=C(C=C4)CC

Origin of Product

United States

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